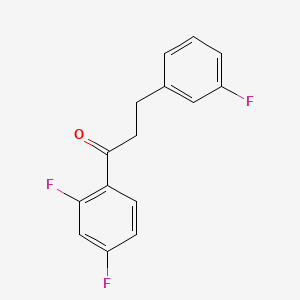

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTPRXYXSYDSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644552 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-67-4 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone: Properties, Synthesis, and Characterization for Drug Development Professionals

Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

Propiophenone scaffolds, in particular, are prevalent in a variety of biologically active compounds. The combination of a propiophenone core with fluorine substitution, as seen in 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone, presents a compelling structural motif for the development of novel therapeutics. The ketone functional group can act as a hydrogen bond acceptor, while the fluorinated phenyl rings can engage in various non-covalent interactions within a biological target.

Predicted Physicochemical Properties

While experimental data for this compound is not available, we can extrapolate its properties from closely related analogs and computational models.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | Predicted/Computed Value for this compound | 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone[1] | 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone[2] |

| Molecular Formula | C₁₅H₁₁F₃O | C₁₅H₁₁F₃O | C₁₅H₁₁F₃O |

| Molecular Weight | 264.24 g/mol | 264.24 g/mol | 264.24 g/mol |

| XLogP3 | ~3.8 | 3.8 | 3.8 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Rotatable Bonds | 4 | 4 | 4 |

| Appearance | Predicted to be a solid at room temperature | Not specified | Not specified |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | Not specified | Not specified |

Note: Values for the target compound are estimations based on its structural similarity to the provided analogs. XLogP3 is a computed measure of lipophilicity.

Proposed Synthesis Pathway: A Rational Approach

A plausible and efficient route for the synthesis of this compound is via a Friedel-Crafts acylation reaction. This well-established method is widely used for the formation of carbon-carbon bonds to an aromatic ring.

Retrosynthetic Analysis

The target molecule can be disconnected at the bond between the carbonyl carbon and the difluorophenyl ring, suggesting 1,3-difluorobenzene and 3-(3-fluorophenyl)propanoyl chloride as the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(3-Fluorophenyl)propanoic Acid

This precursor can be synthesized from 3-fluorobenzaldehyde via a Wittig reaction followed by hydrogenation, or more directly through the hydrolysis of 3-(3-fluorophenyl)propanenitrile.

Step 2: Synthesis of 3-(3-Fluorophenyl)propanoyl Chloride

The synthesized 3-(3-fluorophenyl)propanoic acid is then converted to its corresponding acid chloride.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1 equivalent).

-

Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-fluorophenyl)propanoyl chloride. This is often used in the next step without further purification.

-

Step 3: Friedel-Crafts Acylation to Yield this compound

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of 1,3-difluorobenzene, which acts as both the reactant and the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the crude 3-(3-fluorophenyl)propanoyl chloride (1 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Caption: Proposed synthetic workflow for the target molecule.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the three phenyl rings, with splitting patterns influenced by the fluorine substituents. The two methylene groups of the propyl chain will appear as triplets.

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield shift (around 190-200 ppm). The carbon atoms attached to fluorine will show coupling (C-F coupling), resulting in doublets.

-

¹⁹F NMR: The fluorine NMR will show signals for the three fluorine atoms at their respective chemical shifts, which can help confirm their positions on the aromatic rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol is a common starting point. The purity is determined by the area percentage of the main peak.

Potential Applications in Drug Development

Fluorinated propiophenone derivatives have shown promise in various therapeutic areas. The structural features of this compound make it an interesting candidate for several applications:

-

Enzyme Inhibition: The ketone moiety can act as a warhead to form covalent or non-covalent adducts with active site residues of enzymes, particularly proteases. Peptidyl fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[3]

-

Receptor Modulation: The aromatic rings and fluorine atoms can participate in crucial binding interactions (e.g., π-π stacking, halogen bonding) with receptor pockets.

-

Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of a library of related compounds for high-throughput screening in various disease models.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities in drug discovery. While experimental data for this specific molecule is currently limited, this guide provides a comprehensive predictive overview of its properties, a rational synthetic approach, and a robust characterization workflow. The insights provided herein are intended to empower researchers and drug development professionals to explore the potential of this and other related fluorinated ketones in their quest for novel therapeutics.

References

-

PubChem. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone CID 24726208. [Link]

-

PubChem. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone CID 24726209. [Link]

-

Galdiero, E., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3984. [Link]

-

PubChem. 2',4'-Difluoropropiophenone. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-1-(2,4-difluorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione. National Center for Biotechnology Information. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

-

PubChem. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. [Link]

Sources

An In-Depth Technical Guide to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have led to its prevalence in a significant portion of newly developed pharmaceuticals.[1][2] Within this context, fluorinated propiophenone derivatives represent a class of compounds with considerable potential for therapeutic applications, ranging from anticancer to antimicrobial agents. This guide provides a comprehensive technical overview of a specific trifluorinated propiophenone, 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone, intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Core Molecular Attributes

This compound is a synthetic organic compound characterized by the presence of three fluorine atoms distributed across its two phenyl rings. These substitutions are pivotal in defining its chemical reactivity and potential biological activity.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | PubChem |

| Molecular Formula | C₁₅H₁₁F₃O | PubChem |

| Molecular Weight | 264.24 g/mol | PubChem |

| CAS Number | 898767-69-6 | PubChem |

| Canonical SMILES | C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F | PubChem |

Table 1: Core physicochemical properties of this compound.

Structural Elucidation

The molecular structure of this compound, featuring a propiophenone backbone with specific fluorine substitutions, is depicted below.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely proceed via a two-step process: the preparation of the acyl chloride intermediate followed by the Friedel-Crafts acylation reaction.

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Reactivity of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its structure, characterized by a propiophenone core with fluorine substituents on both phenyl rings, suggests a unique profile of chemical reactivity and metabolic stability. The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic fate, receptor binding affinity, and bioavailability.[1][2] This guide provides a comprehensive analysis of the predicted stability and reactivity of this compound, drawing upon fundamental principles of organic chemistry and data from analogous structures to offer insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C15H11F3O, possesses a calculated molecular weight of approximately 264.24 g/mol . The key structural features include a central three-carbon chain with a carbonyl group (propiophenone core), a 2,4-difluorophenyl group attached to the carbonyl carbon, and a 3-fluorophenyl group at the β-position.

| Property | Value | Source |

| Molecular Formula | C15H11F3O | PubChem |

| Molecular Weight | 264.24 g/mol | PubChem |

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 (from carbonyl oxygen) | PubChem |

Predicted Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the ketone carbonyl, the α- and β-carbons, and the two fluorinated aromatic rings.

Reactivity of the Carbonyl Group

The carbonyl group is a primary site for nucleophilic attack. The electron-withdrawing nature of the attached 2,4-difluorophenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition reactions compared to unsubstituted propiophenone.[3]

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol. Common reducing agents and their expected outcomes are summarized below.

| Reagent | Conditions | Expected Product |

| Sodium Borohydride (NaBH4) | Methanol or ethanol, room temperature | 1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH4) | Dry ether (e.g., diethyl ether or THF), followed by aqueous workup | 1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-ol |

| Catalytic Hydrogenation (H2/catalyst) | Pd/C, PtO2, or other metal catalysts, elevated pressure and temperature | 1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propane |

The Wolff-Kishner (hydrazine, strong base, high temperature) and Clemmensen (zinc amalgam, strong acid) reductions can achieve complete deoxygenation to the corresponding alkane, 1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propane.[4] The choice between these methods would depend on the presence of other functional groups sensitive to acidic or basic conditions.[4]

Figure 1: Key reduction pathways of the carbonyl group.

Reactivity of the Aromatic Rings

The two aromatic rings present different reactivity profiles towards electrophilic and nucleophilic aromatic substitution due to the influence of the fluorine atoms and the propiophenone side chain.

Electrophilic Aromatic Substitution (EAS): The propiophenone side chain is a deactivating group and a meta-director for electrophilic aromatic substitution on the 3-fluorophenyl ring.[5] Fluorine itself is a deactivating but ortho-, para-directing group.[6] Therefore, the 3-fluorophenyl ring will be deactivated towards EAS.

For the 2,4-difluorophenyl ring, the propiophenone group at position 1' is deactivating and meta-directing. The fluorine atoms at positions 2' and 4' are also deactivating but ortho-, para-directing. The interplay of these effects suggests that electrophilic attack on this ring will be significantly hindered.

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine atoms and the deactivating propiophenone group makes the 2,4-difluorophenyl ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups (ortho and para to the fluorine atoms).[7][8] This reaction is facilitated by strong nucleophiles and can be a valuable pathway for further functionalization.[8] The reaction proceeds through a Meisenheimer complex intermediate.[8]

Figure 2: Generalized mechanism for SNAr on the 2',4'-difluorophenyl ring.

Predicted Stability

The stability of this compound is a critical consideration for its storage, handling, and formulation. Propiophenone itself is generally stable under recommended storage conditions.[9] The presence of fluorine atoms is known to enhance the metabolic stability of drug molecules due to the high strength of the C-F bond.[10][11]

Thermal Stability

Aromatic ketones and polyether ketones exhibit high thermal stability.[12] The decomposition of similar aromatic polymers often begins at temperatures above 500°C.[13] It is predicted that this compound will be thermally stable under typical laboratory and storage conditions. At elevated temperatures, decomposition would likely involve cleavage of the C-C bonds in the propiophenone chain and potential degradation of the aromatic rings, leading to the formation of carbon oxides.[9]

Photochemical Stability

Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor upon exposure to UV light.[14][15] This process typically involves the formation of a ketyl radical intermediate. The specific photochemical stability of this compound would depend on the wavelength of light and the presence of photosensitizers or quenchers. It is advisable to store the compound protected from light.

Hydrolytic Stability

Ketones are generally stable towards hydrolysis under neutral conditions.[16] In the presence of strong acids or bases, enolization can occur, but the ketone group itself is not typically cleaved by water. Therefore, this compound is expected to be hydrolytically stable across a wide pH range.

Experimental Protocols for Stability and Reactivity Assessment

To experimentally validate the predicted stability and reactivity, the following protocols are recommended:

Forced Degradation Studies

-

Acid/Base Hydrolysis: Dissolve the compound in a solution of HCl or NaOH at a known concentration and temperature. Monitor the degradation over time using a suitable analytical technique like HPLC.

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent such as hydrogen peroxide. Analyze for the formation of degradation products.

-

Thermal Degradation: Heat the solid compound or a solution at a defined temperature and monitor for decomposition.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) and analyze for degradation.

Reactivity Profiling

-

Reduction Studies: Perform small-scale reduction reactions with various reducing agents (e.g., NaBH4, LiAlH4) and analyze the products by techniques such as NMR and mass spectrometry to confirm the formation of the expected alcohol or alkane.

-

Nucleophilic Aromatic Substitution: React the compound with a strong nucleophile (e.g., sodium methoxide) and monitor the reaction for the formation of substitution products.

Conclusion

This compound is a molecule with a rich and predictable chemical reactivity profile. The presence of multiple fluorine atoms significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl group and activating one of the aromatic rings towards nucleophilic attack. This fluorination is also expected to confer a high degree of thermal and metabolic stability. The insights provided in this guide, based on established principles of organic chemistry, offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Experimental validation of these predicted properties will be crucial for its successful application.

References

- Staggs, J. E. J. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies.

- Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society, 95(16), 5203-5211.

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]

- Dolan, D. F., & Oliver, K. D. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.

-

Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available from: [Link]

-

PubChem. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. Available from: [Link]

- Taylor, R. (1992). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

- El-Faham, A., & El-Sayed, N. S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5421.

-

Chemguide. reduction of aldehydes and ketones. Available from: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Quora. How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Available from: [Link]

- Davidson, R. S., Goodwin, D., & Whelan, P. T. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2039-2042.

-

Chemistry Steps. Reactions of Aldehydes and Ketones with Water. Available from: [Link]

- Cabasso, I., Li, S., Wang, X., & Yuan, Y. (2012). Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances, 2(7), 2821-2831.

-

Quora. What does the hydrolysis of ketones yield? Available from: [Link]

-

Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available from: [Link]

-

The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Available from: [Link]

-

Journal of Organic Chemistry. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Available from: [Link]

- George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4443-4452.

-

Scholars Junction - Mississippi State University. Thermal degradation kinetics of aromatic ether polymers. Available from: [Link]

-

Wikipedia. Ketone. Available from: [Link]

-

The Good Scents Company. propiophenone, 93-55-0. Available from: [Link]

-

CORE. Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Available from: [Link]

- Puglisi, C., et al. (2001). Thermal Decomposition Processes in Aromatic Polycarbonates Investigated by Mass Spectrometry. Macromolecules, 34(12), 4078-4091.

-

Chemistry Steps. Reduction of Aldehydes and Ketones. Available from: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

-

College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. Available from: [Link]

-

WordPress. Ketone Reduction. Available from: [Link]

-

ACS Publications. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available from: [Link]

-

ResearchGate. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Available from: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

-

MDPI. Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available from: [Link]

-

ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available from: [Link]

-

ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

-

LookChem. PROPIOPHENONE. Available from: [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available from: [Link]

-

ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]

-

Beilstein Journals. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available from: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. vapourtec.com [vapourtec.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20057K [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 16. quora.com [quora.com]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Introduction: The Imperative for Rigorous Characterization

2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a complex fluorinated aromatic ketone. Molecules within this class often serve as critical intermediates or advanced building blocks in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic placement of multiple fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural and purity verification paramount.[1][2]

This guide provides a suite of robust analytical protocols designed for researchers, quality control analysts, and drug development professionals. We will detail four orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind instrumental choices and parameter selection is explained to empower scientists to not only execute these methods but also adapt them to similar chemical entities. Each protocol is designed as a self-validating system, ensuring data integrity and trustworthiness.

Physicochemical Profile of the Analyte

A foundational understanding of the analyte's properties is crucial for method development. The computed properties for this compound (PubChem CID: 24726208) are summarized below.[3] The molecular formula is C₁₅H₁₁F₃O, with a molecular weight of 264.24 g/mol .[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁F₃O | PubChem[3][5] |

| Molecular Weight | 264.24 g/mol | PubChem[4][5] |

| XLogP3 | 3.8 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 (Oxygen) | PubChem[4] |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | PubChem[3] |

Table 1: Computed physicochemical properties of this compound.

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are indispensable for separating the target analyte from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-Phase HPLC (RP-HPLC) is the premier method for quantifying the purity of non-volatile organic compounds. The choice of a C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte. A buffered mobile phase is often unnecessary for neutral compounds like this ketone; however, a small amount of acid (e.g., formic acid) is used to sharpen peaks by minimizing ionic interactions with residual silanols on the silica support.[1]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., XTerra RP18).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).[1]

-

Elution: Isocratic.

-

Composition: 65% Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (aromatic compounds typically absorb strongly at this wavelength).

-

Run Time: 15 minutes.

-

-

System Suitability:

-

Perform five replicate injections of the working standard.

-

The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor should be between 0.9 and 1.5.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for identifying a compound by providing both its retention time and a unique mass fragmentation pattern. While many fluorinated compounds can be analyzed by GC-MS, care must be taken as some can be reactive.[7] Using a robust, inert column is recommended. Field ionization (FI) is a soft ionization technique that can be useful if the molecular ion is not observed with standard Electron Ionization (EI).[8] However, EI is generally sufficient for initial identification via library matching of fragmentation patterns.

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole detector).

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

Filter if necessary.

-

-

Chromatographic and Spectrometric Conditions:

-

Column: DB-5ms or equivalent (low-bleed, inert), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Splitless mode.

-

Inlet Temperature: 280 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 20 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte.

-

Analyze the mass spectrum. Look for the molecular ion (M⁺) at m/z 264.

-

Characterize the fragmentation pattern (e.g., loss of fluorophenyl groups, cleavage adjacent to the carbonyl) and compare it to a reference spectrum if available or predict fragmentation pathways.

-

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The presence of fluorine will introduce complex splitting patterns (couplings) between ¹H, ¹³C, and ¹⁹F nuclei, which are key to confirming the substitution patterns on the aromatic rings.[9] Quantitative NMR (qNMR) can also be used for assay determination against a certified internal standard.[10]

-

¹H NMR:

-

Aromatic protons will appear in the δ 7.0-8.0 ppm region, showing complex multiplets due to H-H and H-F couplings.

-

The two methylene groups (-CH₂-CH₂-) of the propiophenone backbone will appear as two distinct triplets (or more complex multiplets due to H-F coupling) in the δ 3.0-3.5 ppm region.

-

-

¹³C NMR:

-

The carbonyl carbon will appear around δ 190-200 ppm.

-

Aromatic carbons will be in the δ 110-165 ppm range. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).

-

-

¹⁹F NMR:

-

Three distinct signals are expected, one for each unique fluorine environment. Their chemical shifts and coupling patterns will be definitive for confirming the 2',4'-difluoro and 3-fluoro substitution.

-

-

Sample Preparation:

-

Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra if the solvent does not contain it.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (500 MHz Spectrometer): [1]

-

¹H NMR:

-

Acquire with a standard pulse program.

-

Spectral width: ~16 ppm.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16.

-

-

¹³C NMR:

-

Acquire with proton decoupling.

-

Spectral width: ~240 ppm.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Acquire with proton decoupling.

-

Set the spectral center and width appropriate for fluorinated aromatics.

-

Number of scans: 64.

-

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to TMS at 0 ppm.

-

Integrate ¹H signals and analyze coupling patterns in all spectra to assign the structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is useful for identification and for detecting certain impurities.

The FT-IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.[11][12]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~1680-1700 | C=O (Aromatic Ketone) | Stretching |

| ~1580-1610 | C=C (Aromatic Ring) | Stretching |

| ~1100-1300 | C-F (Aryl Fluoride) | Stretching |

| ~2850-3000 | C-H (Aliphatic) | Stretching |

Table 2: Predicted FT-IR absorption bands for this compound.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Perform ATR correction if necessary.

-

Label the major peaks and compare their positions to expected values for the assigned functional groups.

-

Summary of Expected Analytical Data

The table below consolidates the expected outcomes from the described analytical methods, providing a comprehensive profile for the characterization of a high-purity sample.

| Technique | Parameter | Expected Result |

| HPLC | Retention Time | Dependent on exact conditions, but should be a single major peak. |

| Purity (Area %) | ≥ 98% | |

| GC-MS | Molecular Ion (M⁺) | m/z 264 |

| Key Fragments | Fragments corresponding to [M-C₇H₆F]⁺, [C₇H₄F₂O]⁺, etc. | |

| ¹H NMR | Chemical Shifts (δ) | Aromatic: 7.0-8.0 ppm; Aliphatic: 3.0-3.5 ppm. |

| ¹³C NMR | Carbonyl Shift (δ) | ~190-200 ppm. |

| ¹⁹F NMR | Number of Signals | 3 distinct signals. |

| FT-IR | Key Peaks (cm⁻¹) | ~1690 (C=O), ~1600 (C=C), ~1250 (C-F). |

Table 3: Consolidated analytical data profile for this compound.

Conclusion

The analytical protocols detailed in this application note provide a robust, multi-faceted framework for the comprehensive characterization of this compound. By integrating chromatographic separation with powerful spectroscopic elucidation techniques, researchers and quality control professionals can ensure the identity, purity, and structural integrity of this important fluorinated intermediate. The principles and methodologies described herein are grounded in established analytical chemistry and can be readily adapted for the characterization of other novel chemical entities.

References

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]

-

Sabat, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]

-

Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Shoeib, M., et al. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. Retrieved from [Link]

-

JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. Retrieved from [Link]

-

ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

-

Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

-

Jordan Journal of Chemistry. (n.d.). A New HPLC-Fluorescence Method for the Simultaneous Determination of Fluticasone Propionate and Salmeterol Xinafoate in. Retrieved from [Link]

-

MDPI. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicycate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Retrieved from [Link]

-

DiVA portal. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-ga. Retrieved from [Link]

-

Science.gov. (n.d.). ft ir spectroscopy: Topics by Science.gov. Retrieved from [Link]

-

DiVA-Portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]

-

Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluoroelastomers: synthesis, properties and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the fluorocarbon gases identified in TFE continuous.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated polyurethane elastomers based on 2,2‐bis[4‐(4‐amino‐2‐trifluoromehyloxyphenyl) phenyl]propane. Retrieved from [Link]

-

PubMed. (n.d.). Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air. Retrieved from [Link]

-

Advanced Science News. (2013). Synthesis of fluorinated graphene oxide in a one-pot procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Difluoro-3-(4-fluorophenyl)propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoroacetophenone. Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | CID 24726160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry analysis of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

An Application Note and Protocol for the Mass Spectrometry Analysis of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Introduction

This compound is a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. As with many novel small molecules, robust analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering high sensitivity and specificity for molecular identification and structural elucidation. This document provides a detailed application note and protocol for the analysis of this compound using electrospray ionization-tandem mass spectrometry (ESI-MS/MS). The methodologies outlined herein are designed to be adaptable for both qualitative and quantitative workflows, catering to the needs of researchers in drug discovery and development.

Physicochemical Properties and Analytical Considerations

Before delving into the protocol, it is crucial to understand the physicochemical properties of this compound that guide the analytical strategy.

-

Structure: The molecule possesses a central propiophenone core with two fluorine substituents on one phenyl ring and a single fluorine on the other. The presence of a carbonyl group (ketone) provides a site for protonation, making it suitable for positive ion mode mass spectrometry.

-

Molecular Weight: The monoisotopic mass of this compound (C₁₅H₁₁F₃O) is approximately 280.076 g/mol . This value is the target for full scan mass analysis.

-

Polarity: The ketone functional group and the electronegative fluorine atoms impart a degree of polarity to the molecule, making it amenable to ionization by electrospray ionization (ESI), particularly when dissolved in polar organic solvents.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram:

Figure 1: A schematic of the complete experimental workflow from sample preparation to data analysis.

Detailed Protocols

Reagents and Materials

-

This compound standard (purity >98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (0.1% v/v in water and acetonitrile)

-

Calibrated micropipettes and sterile, low-binding microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Standard Solution Preparation

The accuracy of mass spectrometry analysis begins with proper sample preparation. The following protocol ensures the integrity of the analyte.

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve the standard in 1 mL of methanol in a clean, amber glass vial.

-

Vortex thoroughly for 30 seconds to ensure complete dissolution. Store at -20°C when not in use.

-

-

Working Solutions (e.g., 1 µg/mL):

-

Perform serial dilutions of the primary stock solution using the desired mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

For a 1 µg/mL working solution, dilute 10 µL of the primary stock solution into 990 µL of the mobile phase.

-

Prepare fresh working solutions daily to avoid degradation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

While direct infusion can be used for initial characterization, coupling with liquid chromatography is recommended for complex matrices to separate the analyte from other components.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) | Provides good retention and peak shape for moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reverse-phase chromatography, providing good elution strength. |

| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. | A generic gradient suitable for initial method development; should be optimized for specific applications. |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical-scale LC columns. |

| Injection Volume | 5 µL | A standard injection volume; can be adjusted based on analyte concentration and instrument sensitivity. |

| Mass Spectrometer | ||

| Ionization Source | Electrospray Ionization (ESI) | The polarity of the molecule makes it well-suited for ESI. |

| Polarity | Positive Ion Mode | The ketone group is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes the spray and ion generation; may require tuning for the specific instrument. |

| Cone Voltage | 30 V | Prevents in-source fragmentation while efficiently transmitting ions. |

| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Facilitates the desolvation of droplets, enhancing ion release. |

| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation. |

| MS/MS Parameters | ||

| Precursor Ion (m/z) | 281.084 (for [M+H]⁺) | The protonated molecular ion. |

| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies allows for the observation of a wider range of fragment ions, providing rich structural information. |

| Collision Gas | Argon | An inert gas commonly used for collision-induced dissociation. |

Data Interpretation and Fragmentation Analysis

Upon analysis, the full scan mass spectrum should exhibit a prominent peak at m/z 281.084, corresponding to the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation, providing a unique fingerprint for the molecule.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to occur at the weaker bonds adjacent to the carbonyl group. The following diagram illustrates a plausible fragmentation pathway.

Figure 2: A proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

-

m/z 155.025: This fragment likely corresponds to the 2,4-difluorobenzoyl cation, formed by the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

-

m/z 109.045: This fragment likely corresponds to the 3-fluorobenzyl cation, resulting from the same cleavage event.

The presence and relative abundance of these fragment ions provide a high degree of confidence in the identification of the parent molecule. For quantitative studies using Multiple Reaction Monitoring (MRM), the transition from m/z 281.084 to one of these major product ions (e.g., m/z 155.025) would be monitored.

Method Validation and Quality Control

For regulated environments or when high-quality quantitative data is required, the analytical method should be validated according to established guidelines. Key validation parameters include:

-

Linearity and Range: A calibration curve should be constructed using a series of standards of known concentrations to demonstrate a linear relationship between concentration and response.

-

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be assessed at multiple concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, should be determined.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.

Conclusion

This application note provides a comprehensive and robust protocol for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, this method offers high sensitivity and specificity for the identification and potential quantification of this compound. The provided parameters serve as a strong starting point for method development and can be further optimized to meet the specific requirements of various research and development applications.

References

-

Principles of Mass Spectrometry. Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]

-

Electrospray Ionization. Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

-

Tandem Mass Spectrometry. de Hoffmann, E. (1996). Tandem mass spectrometry: a primer. Journal of Mass Spectrometry, 31(2), 129-137. [Link]

-

Method Validation Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Application Notes & Protocols: Leveraging 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone. This trifluorinated propiophenone derivative is a valuable chemical intermediate, serving as a foundational building block for a diverse range of complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This guide will detail the physicochemical properties, key synthetic transformations, and step-by-step protocols involving this intermediate, underpinned by mechanistic insights and safety considerations.

Introduction: The Strategic Value of Fluorinated Intermediates

In the landscape of modern drug discovery, chemical intermediates are the crucial building blocks used in the synthesis of APIs.[5][6] The quality and molecular architecture of these intermediates profoundly influence the efficiency of the synthetic route and the pharmacological profile of the final drug substance.[5] this compound emerges as a particularly noteworthy intermediate due to its unique trifluorinated structure.

The presence of fluorine can dramatically alter a molecule's properties:

-

Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, prolonging the drug's half-life.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[3][7]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.

This guide is designed to serve as a practical resource, enabling scientists to harness the full potential of this versatile intermediate in their research and development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is fundamental to its successful application.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | [8] |

| Molecular Formula | C₁₅H₁₁F₃O | [8][9][10] |

| Molecular Weight | 264.24 g/mol | [8][9][10] |

| CAS Number | 898767-69-6 | [9] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | General chemical knowledge |

Analytical Characterization:

For self-validation of identity and purity, the following analytical methods are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structural integrity of the molecule. The distinct fluorine environments will result in characteristic splitting patterns.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and assess purity.[11][12][13][14]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the intermediate and for monitoring reaction progress.

Synthetic Pathway Overview: Accessing the Intermediate

This compound can be synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable route to the target ketone.

Caption: Synthetic workflow for this compound.

Causality of Choices:

-

Lewis Acid (AlCl₃): Activates the acyl chloride, generating a highly electrophilic acylium ion necessary for the aromatic substitution.

-

1,3-Difluorobenzene: The substrate for the acylation. The fluorine atoms are deactivating but are ortho, para-directing. The acylation is expected to occur at the position para to one fluorine and ortho to the other.

-

Dichloromethane (DCM): A common inert solvent for Friedel-Crafts reactions.

-

Low Temperature (0°C): Helps to control the exothermic nature of the reaction and minimize side-product formation.

Key Applications and Synthetic Protocols

The ketone moiety is the primary reactive handle on this intermediate, allowing for a range of subsequent transformations.

Application 1: Asymmetric Reduction to a Chiral Alcohol

The synthesis of chiral alcohols is a cornerstone of pharmaceutical chemistry, as stereochemistry is critical for biological activity. Asymmetric reduction of the ketone provides access to enantiomerically enriched secondary alcohols.

Protocol: Noyori-Type Asymmetric Hydrogenation

This protocol utilizes a well-established catalytic system for the highly enantioselective reduction of ketones.

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add Ru(II)Cl₂(S)-BINAP catalyst (0.01 eq).

-

Reagent Addition: Add this compound (1.0 eq) and degassed isopropanol (as both solvent and hydrogen source).

-

Base Activation: Add a solution of potassium tert-butoxide (0.1 eq) in isopropanol. The base is crucial for generating the active ruthenium hydride catalyst.

-

Reaction Execution: Heat the mixture to 80°C and stir for 12-24 hours. The progress is monitored by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel to yield the desired chiral alcohol.

Caption: Workflow for asymmetric reduction to a chiral alcohol.

Application 2: Synthesis of Pyrazole Heterocycles

Pyrazole scaffolds are prevalent in many marketed drugs due to their wide range of biological activities. A condensation reaction with hydrazine derivatives is a direct route to this important heterocyclic system.

Protocol: Knorr Pyrazole Synthesis

-

Initial Reaction: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. The use of a slight excess of hydrazine drives the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The reaction is monitored by TLC. The mechanism involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

-

Isolation: Cool the reaction mixture to room temperature. The pyrazole product often precipitates from the solution. If not, reduce the solvent volume in vacuo.

-

Purification: The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrazole derivative.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3',4'-difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 4. jelsciences.com [jelsciences.com]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | CID 24726160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. epa.gov [epa.gov]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Welcome to the technical support center for the synthesis of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone. This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of this and structurally related molecules. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to enhance the success and efficiency of your synthetic endeavors.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis, however, can present several challenges, primarily centered around the Friedel-Crafts acylation step. This guide aims to provide practical solutions to overcome these hurdles, ensuring a higher yield and purity of the final product.

The primary synthetic route involves a two-step process: the formation of 3-(3-fluorophenyl)propanoyl chloride, followed by a Friedel-Crafts acylation of 1,3-difluorobenzene.

Overall Reaction Scheme

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My Friedel-Crafts acylation reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation are a common problem and can be attributed to several factors.[1]

-

Catalyst Quality and Stoichiometry: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture can deactivate the catalyst, significantly reducing the reaction rate. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. Additionally, the stoichiometry is crucial. For acylation, at least one equivalent of the catalyst is required as it complexes with the product ketone. It is often beneficial to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.[2]

-

Reaction Temperature: Temperature control is critical. The initial mixing of reactants should be done at a low temperature (0 °C) to control the initial exothermic reaction. Allowing the reaction to slowly warm to room temperature is a common practice. Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.[3]

-

Purity of Reactants and Solvents: Impurities in the starting materials or solvents can interfere with the reaction. Ensure that 1,3-difluorobenzene and the acyl chloride are of high purity. The solvent, often dichloromethane (DCM) or a similar chlorinated solvent, must be anhydrous.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products and how can I minimize their formation?

Answer:

The formation of isomers is a significant challenge in the Friedel-Crafts acylation of substituted benzenes.[3]

-

Isomeric Products: The primary side products are often isomers of the desired product. In the acylation of 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing. While the 2,4-disubstituted product is sterically and electronically favored, some degree of acylation can occur at other positions, leading to a mixture of isomers.

-

Minimizing Isomer Formation:

-

Choice of Catalyst: While AlCl₃ is common, other Lewis acids like BF₃·OEt₂ or trifluoromethanesulfonic acid can sometimes offer better regioselectivity.[4]

-

Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the para-substituted product. Some reactions are even performed using excess 1,3-difluorobenzene as the solvent.[2]

-

Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-substituted product.[3]

-

-

Polyacylation: Although the acyl group is deactivating, forcing conditions (high temperature, large excess of acylating agent) can lead to the introduction of a second acyl group onto the ring.[3] Using a strict 1:1 stoichiometry of the acylating agent to the aromatic substrate can prevent this.

Question 3: The purification of the final product by column chromatography is difficult. Are there alternative methods?

Answer:

Purification can indeed be challenging, especially if isomeric byproducts are present.

-

Recrystallization: If a solid product is obtained, recrystallization is often a more effective method for purification than chromatography, especially on a larger scale. Experiment with different solvent systems. A common starting point is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane).

-

Distillation: If the product is a high-boiling liquid, vacuum distillation might be a viable option, although this is less common for this specific compound.

-

Optimizing Chromatography: If chromatography is necessary, consider using a high-performance flash chromatography system. A careful selection of the mobile phase is crucial. A gradual gradient of ethyl acetate in hexanes is a good starting point.

Question 4: What are the key safety precautions I should take during this synthesis?

Answer:

Safety is paramount. The reagents and reaction conditions in this synthesis pose several hazards.

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts vigorously with water in a highly exothermic reaction, releasing HCl gas. It should be handled in a dry environment (e.g., under an inert atmosphere or in a glove box) and added carefully to the reaction mixture.

-

Reaction Quenching: The quenching of the Friedel-Crafts reaction mixture (which contains AlCl₃) with water is highly exothermic and will generate a large amount of HCl gas. This should be done slowly and carefully in an ice bath within a fume hood.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of 3-(3-fluorophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1.0 eq).

-

In a fume hood, carefully add thionyl chloride (2.0 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3-fluorophenyl)propanoyl chloride is used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-fluorophenyl)propanoyl chloride (1.0 eq) in dry DCM to the AlCl₃ suspension with vigorous stirring.

-

After the addition is complete, add 1,3-difluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Troubleshooting Workflow

Caption: A workflow for troubleshooting common synthesis issues.

Characterization Data

After successful synthesis and purification, the structure of this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm. Two triplet signals for the -CH₂-CH₂- protons around 3.0-3.5 ppm. |

| ¹⁹F NMR | Signals corresponding to the three fluorine atoms on the aromatic rings. |

| ¹³C NMR | Carbonyl carbon signal around 195-200 ppm. Aromatic carbon signals showing C-F coupling. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. |

| IR | Strong carbonyl (C=O) stretch around 1680 cm⁻¹. C-F stretching bands. |

References

Sources

Technical Support Center: Synthesis of Trifluorinated Propiophenones

Welcome to the technical support center for the synthesis of trifluorinated propiophenones. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable compounds. The introduction of a trifluoromethyl (CF3) group into the propiophenone scaffold presents unique synthetic challenges. This resource provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and preventative measures to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is giving low yields and multiple unidentified byproducts. What are the likely side reactions?

A: Low yields and byproduct formation in the Friedel-Crafts acylation to produce trifluorinated propiophenones often stem from several competing reactions. The primary synthetic route typically involves the reaction of a trifluoromethyl-substituted benzene derivative with propionyl chloride or anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃)[1].

Common Side Reactions:

-

Polyacylation: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can lead to the introduction of a second acyl group onto the aromatic ring, especially if the ring is activated by other substituents.

-

Dealkylation/Rearrangement: If your starting material contains alkyl groups, the strong Lewis acid can promote isomerization or even cleavage of these groups.

-